
SR 2640 Clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de SR 2640 es un compuesto químico conocido por su función como antagonista competitivo de la leucotrieno D4 y la leucotrieno E4. Se utiliza principalmente en la investigación científica para estudiar el papel de las leucotrienos en el asma humana y otras afecciones inflamatorias .
Aplicaciones Científicas De Investigación
Antagonism of Leukotriene Receptors
The primary application of 2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid; hydrochloride lies in its ability to selectively inhibit LTD4 and LTE4 receptors. These receptors are implicated in various inflammatory processes, including asthma and allergic responses. By blocking these receptors, the compound has shown potential in managing conditions characterized by excessive leukotriene signaling.
Case Studies and Research Findings
- Bronchoconstriction Reduction : Preclinical studies have demonstrated that SR 2640 effectively reduces bronchoconstriction in animal models, suggesting its potential utility in treating asthma and related inflammatory diseases .
- Chemotaxis Inhibition : The compound has been shown to inhibit LTD4-induced chemotaxis in human polymorphonuclear leukocytes (PMNs), further supporting its role in mitigating inflammatory responses .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves several steps requiring precise control over reaction conditions to ensure high yields and purity. The benzoic acid portion can undergo typical carboxylic acid reactions such as esterification and amidation, while the quinoline ring may participate in electrophilic aromatic substitution reactions due to its electron-rich nature .
Comparative Analysis with Other Compounds
A comparative analysis with other leukotriene receptor antagonists highlights the unique features of SR 2640:
Compound Name | Structure Type | Unique Features |
---|---|---|
Montelukast | Leukotriene receptor antagonist | Widely used for asthma treatment; selective for CysLT1 receptor |
Zafirlukast | Leukotriene receptor antagonist | Dual action on CysLT1 and CysLT2 receptors |
Pranlukast | Leukotriene receptor antagonist | Selective for CysLT1 receptor; used in asthma management |
The specificity of SR 2640 for both LTD4 and LTE4 receptors may provide broader therapeutic effects compared to other antagonists .
Mecanismo De Acción
El clorhidrato de SR 2640 ejerce sus efectos al inhibir competitivamente la unión de la leucotrieno D4 y la leucotrieno E4 a sus respectivos receptores. Esta inhibición previene la activación de las vías de señalización descendentes que conducen a la inflamación y la broncoconstricción. El compuesto se dirige específicamente al receptor CysLT1, que está involucrado en la mediación de respuestas proinflamatorias .
Compuestos Similares:
Montelukast sódico: Otro antagonista del receptor de leucotrienos utilizado en el tratamiento del asma.
Zafirlukast: Similar al montelukast, se utiliza para controlar los síntomas del asma.
Pranlukast: Un antagonista del receptor de leucotrienos con aplicaciones similares
Singularidad: El clorhidrato de SR 2640 es único debido a su alta selectividad y potencia como antagonista de la leucotrieno D4 y la leucotrieno E4. Se ha estudiado extensamente por su papel en la inhibición de respuestas específicas mediadas por leucotrienos, lo que lo convierte en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
SR 2640 Hydrochloride interacts with leukotriene receptors, specifically the CysLT1 receptor . The CysLT1 receptor is activated by LTC4 and LTD4, leading to calcium mobilization . SR 2640 Hydrochloride inhibits this activation in a concentration-dependent manner .
Cellular Effects
SR 2640 Hydrochloride has been observed to inhibit the effects of LTD4 on human polymorphonuclear neutrophils (PMN), suggesting that these cells contain the LTD4 receptor . It inhibits the increase in the level of free intracellular Ca2+ and the production of inositol phosphates induced by LTD4 .
Molecular Mechanism
The molecular mechanism of SR 2640 Hydrochloride involves its antagonistic action on the CysLT1 receptor . By inhibiting the activation of this receptor, it prevents the downstream effects of LTC4 and LTD4, including calcium mobilization and the production of inositol phosphates .
Dosage Effects in Animal Models
In animal models, specifically guinea pigs, SR 2640 Hydrochloride has been shown to prevent the contractile responses of the ileum and trachea to LTD4 and LTE4 when administered at a dosage of 1 mg/kg .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis del clorhidrato de SR 2640 implica la reacción de la 2-quinolinilmetoxi fenilamina con ácido benzoico. La reacción se lleva a cabo típicamente en presencia de un solvente adecuado y bajo condiciones controladas de temperatura para asegurar la formación del producto deseado .
Métodos de Producción Industrial: La producción industrial del clorhidrato de SR 2640 sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica el uso de reactivos de alta pureza y equipos avanzados para garantizar la consistencia y calidad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: El clorhidrato de SR 2640 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse bajo condiciones específicas para formar productos oxidados correspondientes.
Reducción: Se pueden realizar reacciones de reducción para modificar su estructura química.
Sustitución: Puede experimentar reacciones de sustitución donde grupos funcionales específicos son reemplazados por otros.
Reactivos y Condiciones Comunes:
Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Varios agentes halogenantes o nucleófilos dependiendo de la sustitución deseada.
Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula .
Comparación Con Compuestos Similares
Montelukast sodium: Another leukotriene receptor antagonist used in the treatment of asthma.
Zafirlukast: Similar to montelukast, it is used to manage asthma symptoms.
Pranlukast: A leukotriene receptor antagonist with similar applications
Uniqueness: SR 2640 hydrochloride is unique due to its high selectivity and potency as a leukotriene D4 and leukotriene E4 antagonist. It has been extensively studied for its role in inhibiting specific leukotriene-mediated responses, making it a valuable tool in both research and potential therapeutic applications .
Actividad Biológica
2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid; hydrochloride, also known as SR 2640, is a compound that has garnered significant attention due to its biological activities, particularly as a selective antagonist of leukotriene D4 (LTD4) and E4 (LTE4) receptors. This article explores the compound’s biological activity, mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C23H19ClN2O3
- Molecular Weight : Approximately 370.4 g/mol
- Structural Characteristics : The compound features a quinoline moiety linked through a methoxy group to an aniline derivative, which is further connected to a benzoic acid structure. This unique configuration contributes to its pharmacological properties.
The primary mechanism of action for 2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid; hydrochloride involves its interaction with leukotriene receptors. By selectively antagonizing LTD4 and LTE4 receptors, the compound inhibits inflammatory responses associated with these pathways. This is particularly relevant in conditions such as asthma and allergic reactions, where leukotrienes play a pivotal role in mediating bronchoconstriction and inflammation .
Antagonistic Effects
-
Leukotriene Receptor Antagonism :
- LTD4 and LTE4 Receptors : The compound exhibits potent and selective competitive antagonism against these receptors, effectively inhibiting LTD4-induced bronchoconstriction in animal models .
- Inhibition Studies : In vitro studies have demonstrated that SR 2640 does not affect histamine-induced contractions, indicating its specificity for leukotriene pathways.
- Impact on Inflammatory Responses :
Cytotoxicity and Cell Viability
Research into the cytotoxic effects of SR 2640 has shown minimal toxicity across various cell lines, including cancerous (Hep-G2 and A2058) and non-cancerous (CCD25sk) cells. For instance, cell growth inhibition assays indicated less than 5% cytotoxicity at tested concentrations . This profile suggests a favorable safety margin for potential therapeutic applications.
Comparative Studies
A comparative analysis of SR 2640 with other benzoic acid derivatives revealed its superior activity in modulating proteasomal and lysosomal pathways. For example, compounds derived from Bjerkandera adusta showed enhanced proteasome activity but did not match the specificity of SR 2640 in targeting leukotriene receptors .
Compound | Activity Type | IC50 Value | Notes |
---|---|---|---|
SR 2640 | LTD4 Antagonist | pA2 = 8.7 | Selective for LTD4 over histamine |
Compound 1 | Proteasome Modulator | Not specified | Induces chymotrypsin-like activity |
Applications in Drug Development
Given its biological activity, SR 2640 is being investigated for various therapeutic applications:
- Asthma Treatment : Its role as a leukotriene receptor antagonist positions it as a potential candidate for managing asthma symptoms.
- Allergic Conditions : The compound's ability to inhibit inflammatory responses suggests utility in treating allergic rhinitis and other related conditions.
- Further Research Directions : Ongoing studies aim to explore the compound's effects on other inflammatory pathways and its potential use in combination therapies .
Propiedades
IUPAC Name |
2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3.ClH/c26-23(27)20-9-2-4-11-22(20)24-17-7-5-8-19(14-17)28-15-18-13-12-16-6-1-3-10-21(16)25-18;/h1-14,24H,15H2,(H,26,27);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSYWFCTUKABKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NC4=CC=CC=C4C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.